molecular formula C10H13NO5 B13429299 4-hydroxy-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one

4-hydroxy-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one

Cat. No.: B13429299
M. Wt: 227.21 g/mol
InChI Key: FSFGCYAUYLDDPU-QXFUBDJGSA-N
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Description

Preparation Methods

The synthesis of 3’-Deoxy-3-deazauridine involves several steps. One common method includes the use of nucleoside derivatives such as 3’-Deoxy nucleosides and 3-Deazauridines . The reaction conditions typically involve the use of specific reagents and catalysts to ensure the purity and yield of the final product. Industrial production methods often employ large-scale synthesis techniques to produce the compound in significant quantities .

Chemical Reactions Analysis

3’-Deoxy-3-deazauridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3’-Deoxy-3-deazauridine has a wide range of scientific research applications. In chemistry, it is used as a nucleoside analogue to study DNA synthesis and repair mechanisms. In biology, it is employed to investigate cellular processes such as apoptosis and cell cycle regulation. In medicine, it has shown potential as an anticancer agent, particularly in the treatment of lymphoid malignancies . Additionally, it has been studied for its potential to inhibit the replication of RNA viruses, including SARS-CoV-2 .

Comparison with Similar Compounds

3’-Deoxy-3-deazauridine is unique among nucleoside analogues due to its specific mechanism of action and broad antitumor activity. Similar compounds include 5-azacytidine, 5-aza-2’-deoxycytidine, and cytosine arabinoside . These compounds also inhibit DNA synthesis and induce apoptosis but differ in their molecular targets and pathways.

Properties

Molecular Formula

C10H13NO5

Molecular Weight

227.21 g/mol

IUPAC Name

4-hydroxy-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one

InChI

InChI=1S/C10H13NO5/c12-5-7-4-8(14)10(16-7)11-2-1-6(13)3-9(11)15/h1-3,7-8,10,12-14H,4-5H2/t7-,8+,10+/m0/s1

InChI Key

FSFGCYAUYLDDPU-QXFUBDJGSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=CC2=O)O)CO

Canonical SMILES

C1C(OC(C1O)N2C=CC(=CC2=O)O)CO

Origin of Product

United States

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